3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a tetrahydropyran ring, and a thiophene ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Amide Formation: The formation of the amide bond can be accomplished by reacting the brominated benzene derivative with tetrahydro-2H-pyran-4-amine and 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Mechanism of Action
The mechanism of action of 3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom and tetrahydropyran ring.
3-bromo-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the tetrahydropyran ring.
3-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the thiophene ring.
Uniqueness
3-bromo-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of all three functional groups: the bromine atom, the tetrahydropyran ring, and the thiophene ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-15-4-1-3-14(13-15)18(21)20(16-7-10-22-11-8-16)9-6-17-5-2-12-23-17/h1-5,12-13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIYQBYKPDGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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